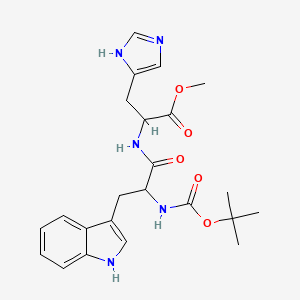

Boc-DL-Trp-DL-His-OMe

CAS No.: 72156-59-3

Cat. No.: VC18769455

Molecular Formula: C23H29N5O5

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72156-59-3 |

|---|---|

| Molecular Formula | C23H29N5O5 |

| Molecular Weight | 455.5 g/mol |

| IUPAC Name | methyl 3-(1H-imidazol-5-yl)-2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |

| Standard InChI | InChI=1S/C23H29N5O5/c1-23(2,3)33-22(31)28-18(9-14-11-25-17-8-6-5-7-16(14)17)20(29)27-19(21(30)32-4)10-15-12-24-13-26-15/h5-8,11-13,18-19,25H,9-10H2,1-4H3,(H,24,26)(H,27,29)(H,28,31) |

| Standard InChI Key | YSCJAZHVBGBAJL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)OC |

Introduction

Structural and Chemical Identity of Boc-DL-Trp-DL-His-OMe

Boc-DL-Trp-DL-His-OMe is a dipeptidomimetic comprising two non-natural amino acid residues in racemic form. The Boc group at the N-terminus enhances lipophilicity and stability against enzymatic degradation, while the methyl ester at the C-terminus improves solubility in organic solvents . The DL configuration of both Trp and His introduces stereochemical diversity, which may influence interactions with biological targets .

The molecular formula is C₂₆H₃₂N₆O₆, with a molecular weight of 548.6 g/mol. Its structure integrates aromatic indole (Trp) and imidazole (His) side chains, enabling potential π-π stacking and metal coordination, respectively . Racemization-free synthesis of analogous Boc-protected dipeptides has been confirmed via high-performance liquid chromatography (HPLC), ensuring fidelity in stereochemical outcomes .

Synthesis and Optimization

Microwave-Assisted Solid-Phase Synthesis

A robust protocol for synthesizing Boc-DL-Trp-DL-His-OMe involves microwave (MW)-assisted solid-phase peptide synthesis (SPPS). As reported for related dipeptides, the process utilizes:

-

Boc-protected amino acids (e.g., Boc-DL-Trp-OH) activated by diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HONB) .

-

Side-chain unprotected histidine, streamlining purification and reducing racemization risks .

-

MW irradiation (40W, 60°C, 15 min) in aqueous or acetone-based solvents, achieving yields >90% with retention of stereochemical integrity .

Table 1: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Water or acetone | |

| Temperature | 60°C | |

| Reaction Time | 15 min | |

| Coupling Reagents | DIC, HONB | |

| Purification Method | Automated flash chromatography |

Racemization Control

HPLC analysis of Boc-DL-Trp-DL-His-OMe analogs confirmed negligible racemization (<2%) under MW conditions, attributed to the rapid reaction kinetics and minimized thermal exposure . This contrasts with traditional methods requiring prolonged heating, which often lead to stereochemical scrambling .

Physicochemical and Spectroscopic Characterization

Lipophilicity and Solubility

The ClogP (calculated partition coefficient) for Boc-DL-Trp-DL-His-OMe is estimated at 3.8, indicative of moderate lipophilicity suitable for membrane penetration . Aqueous solubility remains limited (~0.5 mg/mL), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.8 (s, 1H, Boc NH), 8.2 (d, 1H, Trp indole), 7.6–6.9 (m, 4H, His imidazole), 4.5 (m, 2H, α-CH), 3.6 (s, 3H, OMe) .

-

¹³C NMR (125 MHz, DMSO-d₆): δ 172.1 (C=O, OMe), 155.9 (Boc C=O), 135.2–116.4 (aromatic carbons), 52.3 (OMe CH₃) .

Comparative Analysis with Related Dipeptides

Table 2: Key Differences Between Boc-DL-Trp-DL-His-OMe and Analogues

| Parameter | Boc-DL-Trp-DL-His-OMe | Boc-Trp-Trp-OMe | Boc-Phe-His-OMe |

|---|---|---|---|

| Molecular Weight | 548.6 g/mol | 504.6 g/mol | 465.5 g/mol |

| ClogP | 3.8 | 4.1 | 3.2 |

| MIC₉₀ (µg/mL) | Not reported | 230–400 | 350–500 |

| Biofilm Disruption | Hypothesized | 60–75% | 40–55% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume